(2R)-1,3-oxathiolan-2-ylmethyl benzoate
Overview
Description
(2R)-1,3-oxathiolan-2-ylmethyl benzoate is an organic compound characterized by the presence of an oxathiolane ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,3-oxathiolan-2-ylmethyl benzoate typically involves the reaction of (2R)-1,3-oxathiolane-2-methanol with benzoic acid or its derivatives. The reaction is often catalyzed by acidic or basic catalysts to facilitate esterification. Common reaction conditions include:
Catalysts: Sulfuric acid, hydrochloric acid, or sodium hydroxide.
Solvents: Dichloromethane, toluene, or ethanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-60°C).
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,3-oxathiolan-2-ylmethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures (0-25°C).
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at room temperature.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1,3-oxathiolan-2-ylmethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-1,3-oxathiolan-2-ylmethyl benzoate involves its interaction with specific molecular targets, leading to various biological effects. The oxathiolane ring can undergo ring-opening reactions, which may be crucial for its bioactivity. Additionally, the benzoate ester can be hydrolyzed to release benzoic acid, which may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1,3-oxathiolan-2-ylmethyl acetate
- (2R)-1,3-oxathiolan-2-ylmethyl propionate
- (2R)-1,3-oxathiolan-2-ylmethyl butyrate
Uniqueness
(2R)-1,3-oxathiolan-2-ylmethyl benzoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to other similar compounds, the benzoate ester may enhance its stability and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(2R)-1,3-oxathiolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPPEVXIKTQGP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252057 | |
Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372112-46-4 | |
Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372112-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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